molecular formula C25H25N5O4 B2702942 2-(4-Ethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207053-06-2

2-(4-Ethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2702942
CAS No.: 1207053-06-2
M. Wt: 459.506
InChI Key: QAAQKUWRJJJHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions demonstrates the intricate relationship between molecular structure and functional properties. These studies provide insights into how hydrogen bonding influences self-assembly processes and reveals significant antioxidant activity of these compounds (Chkirate et al., 2019). Furthermore, the creation of novel quinazolinone derivatives with incorporated biologically active moieties showcases a methodology for generating compounds with potential antitumor and antifungal activities (El-bayouki et al., 2011).

Biological Applications

Research into quinazolinone and its derivatives reveals a broad spectrum of biological activities. For instance, the development of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines showcases efforts to explore structural effects on reactivity and potential biological applications (Khan et al., 2010). Additionally, studies on indenopyrazoles as tubulin polymerization inhibitors highlight the potential of these compounds in cancer therapy by inhibiting cell growth through disruption of microtubule formation (Minegishi et al., 2015).

Antimicrobial and Antituberculosis Activities

Compounds derived from furan and quinoline have been synthesized and evaluated for their in vitro anti-tuberculosis activities, demonstrating the potential for developing new therapeutic agents against infectious diseases (Bai et al., 2011). Similarly, the synthesis of N-heteryl-β-[(2-alkoxyethyl)oxy]/β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides and their evaluation as possible H1-antihistaminics contribute to the understanding of the structural basis for antihistaminic activity, offering a foundation for the development of novel therapeutic agents (Rao & Reddy, 1994).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-2-33-17-11-9-16(10-12-17)14-23(31)27-22-15-20(21-8-5-13-34-21)29-30(22)25-26-19-7-4-3-6-18(19)24(32)28-25/h5,8-13,15H,2-4,6-7,14H2,1H3,(H,27,31)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQKUWRJJJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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